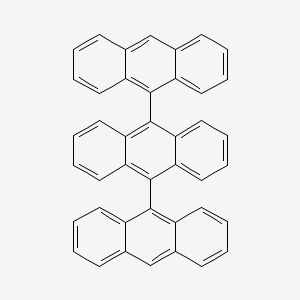
9,10-Di(anthracen-9-yl)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Di(anthracen-9-yl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene itself is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The compound this compound is characterized by the substitution of anthracene groups at the 9 and 10 positions of the central anthracene core. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Métodos De Preparación
The synthesis of 9,10-Di(anthracen-9-yl)anthracene typically involves the following steps:
Suzuki Coupling Reaction: This method involves the coupling of 9,10-dibromoanthracene with anthracene-9-boronic acid in the presence of a palladium catalyst.
Sonogashira Coupling Reaction: Another method involves the coupling of 9,10-dibromoanthracene with an anthracene derivative using a palladium catalyst and copper co-catalyst.
Análisis De Reacciones Químicas
9,10-Di(anthracen-9-yl)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can occur at the anthracene rings.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9,10-Di(anthracen-9-yl)anthracene has several scientific research applications:
Organic Light Emitting Diodes (OLEDs): This compound is used as a blue-emitting material in OLEDs due to its high fluorescence quantum yield and stability.
Photon Upconversion: It is employed in triplet–triplet annihilation photon upconversion systems, where it acts as an annihilator to convert low-energy photons into higher-energy photons.
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Mecanismo De Acción
The mechanism by which 9,10-Di(anthracen-9-yl)anthracene exerts its effects is primarily through its photophysical properties. The compound absorbs light and undergoes electronic transitions, leading to fluorescence emission. The molecular targets and pathways involved include:
Comparación Con Compuestos Similares
9,10-Di(anthracen-9-yl)anthracene can be compared with other anthracene derivatives:
9,10-Diphenylanthracene: This compound is similar in structure but has phenyl groups instead of anthracene groups.
9,10-Dimethylanthracene: This derivative has methyl groups at the 9 and 10 positions and is known for its high fluorescence quantum yield.
The uniqueness of this compound lies in its enhanced photophysical properties due to the presence of additional anthracene groups, which provide extended π-conjugation and improved stability .
Propiedades
Número CAS |
205985-80-4 |
|---|---|
Fórmula molecular |
C42H26 |
Peso molecular |
530.7 g/mol |
Nombre IUPAC |
9,10-di(anthracen-9-yl)anthracene |
InChI |
InChI=1S/C42H26/c1-5-17-31-27(13-1)25-28-14-2-6-18-32(28)39(31)41-35-21-9-11-23-37(35)42(38-24-12-10-22-36(38)41)40-33-19-7-3-15-29(33)26-30-16-4-8-20-34(30)40/h1-26H |
Clave InChI |
LSEPQLOSKGYAPM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=CC9=CC=CC=C97 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[furan-3-yl-[(2R,3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14262244.png)
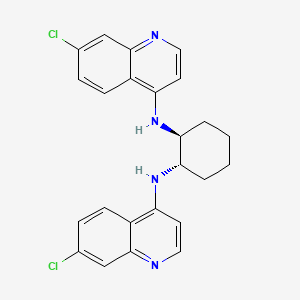
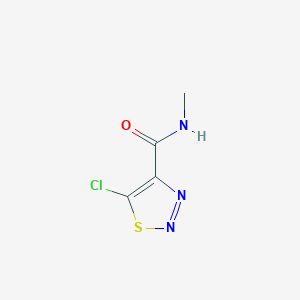
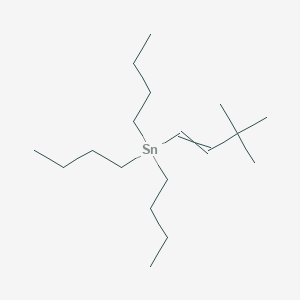


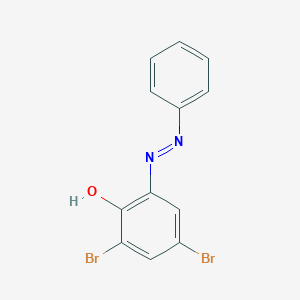
![2-[(3-Methoxyphenyl)methyl]-1-methylpiperidine-2-carbonitrile](/img/structure/B14262287.png)

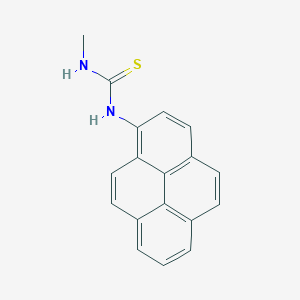
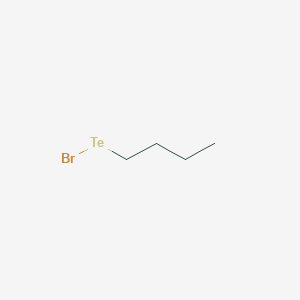
![4-[(Butylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14262307.png)
![1-[(Benzenesulfonyl)oxy]-3-phenyl-1H-pyrrole-2,5-dione](/img/structure/B14262312.png)

